molecular formula C7H12O3 B1314418 4-Methyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 233276-38-5

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1314418
M. Wt: 144.17 g/mol
InChI Key: VZWFVINYTCLXGC-UHFFFAOYSA-N
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Description

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a chemical compound with the CAS number 233276-38-5 . It has a molecular weight of 144.17 and its IUPAC name is 4-methyltetrahydro-2H-pyran-4-carboxylic acid .


Molecular Structure Analysis

The InChI code for 4-Methyltetrahydro-2H-pyran-4-carboxylic acid is 1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Methyltetrahydro-2H-pyran-4-carboxylic acid is a solid . It has a molecular weight of 144.17 and its storage temperature is room temperature .

Scientific Research Applications

  • “4-Methyltetrahydro-2H-pyran-4-carboxylic acid” is a chemical compound with the molecular formula C7H12O3 .
  • This compound is part of the 2H-pyran family . The 2H-pyran ring is a structural motif present in many natural products . It is a key intermediate in the construction of many of these structures .
  • The synthesis of 2H-pyrans has been a topic of recent research . Various synthetic methods have been reported, including metal-free domino strategies .
  • Next-Generation Recyclable Solvent

    • 4-Methyltetrahydropyran (4-MeTHP) is a next-generation recyclable ether solvent that can be applied to a wide variety of synthetic reaction methods .
    • It has proven to be more stable than tetrahydrofuran (THF) and 2-MeTHF under free-radical conditions, and could be used as the reaction solvent for classical metal hydride-mediated radical reactions .
    • 4-MeTHP was able to replace hazardous halogenated solvents in oxidation, condensation, and olefin metathesis .
  • Oxidation Conditions

    • 4-MeTHP could degrade to some extent with certain oxidants, while the oxidation reactions themselves proceeded in good yields .
    • Crude NMR analyses revealed that degradation of 4-MeTHP was initiated by C2 H abstraction, giving rise to C2- or C4- oxidized products or the C-C bond cleavage product depending on the oxidants used .
  • Biochemical Reagent

    • Tetrahydropyran-4-yl-carboxylic acid, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
  • Next-Generation Recyclable Solvent

    • 4-Methyltetrahydropyran (4-MeTHP) is a next-generation recyclable ether solvent that can be applied to a wide variety of synthetic reaction methods .
    • It has proven to be more stable than tetrahydrofuran (THF) and 2-MeTHF under free-radical conditions, and could be used as the reaction solvent for classical metal hydride-mediated radical reactions .
    • 4-MeTHP was able to replace hazardous halogenated solvents in oxidation, condensation, and olefin metathesis .
  • Oxidation Conditions

    • 4-MeTHP could degrade to some extent with certain oxidants, while the oxidation reactions themselves proceeded in good yields .
    • Crude NMR analyses revealed that degradation of 4-MeTHP was initiated by C2 H abstraction, giving rise to C2- or C4- oxidized products or the C-C bond cleavage product depending on the oxidants used .
  • Biochemical Reagent

    • Tetrahydropyran-4-yl-carboxylic acid, a related compound, is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

4-methyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWFVINYTCLXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468736
Record name 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

CAS RN

233276-38-5
Record name 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxane-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate (5.00 g, 31.6 mmol) in 1:1:1 dioxane/water/MeOH (60 mL) was treated with lithium hydroxide hydrate (5.31 g, 126 mmol) and stirred at RT overnight. The mixture was partially concentrated, diluted with water and EtOAc and acidified to pH=1 with 6M HCl. The layers were separated, the aqueous layer extracted with additional EtOAc (50 mL) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 4-methyltetrahydro-2H-pyran-4-carboxylic acid (4.61 g, 100%). 1H NMR (400 MHz, DMSO-d6): δ 12.29 (s, 1H), 3.65 (dt, J=11.8, 4.3 Hz, 2H), 3.33-3.32 (m, 2H), 1.87-1.86 (m, 2H), 1.35 (ddd, J=13.5, 9.9, 4.1 Hz, 2H), 1.13 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
dioxane water MeOH
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Butyllithium (21.1 ml, 33.8 mmol, 1.6 M in hexanes) was added dropwise over 10 minutes to a stirred solution of diisopropylamine (4.7 ml, 33.8 mmol) in anhydrous tetrahydrofuran (40 ml) under an atmosphere of nitrogen at <10° C. Upon addition, tetrahydropyran-4-carboxylic acid (J. Am. Chem. Soc., 1993, 115, 8407) was added in anhydrous tetrahydrofuran (20 ml) under nitrogen at <5° C. The mixture was stirred at room temperature for one hour after which methyl iodide (2.4 ml, 38.4 mmol) was added dropwise at <5° C. The resultant solution was stirred at <50° C. for 30 minutes, allowed to warm to room temperature and stirred for a further 3.5 days. The solvent was removed by evaporation and the residue dissolved in dichloromethane (100 ml) and 2N hydrochloric acid (100 ml) added. The aqueous layer was extracted with dichloromethane (3×100 ml) and the combined organic layers were washed with water (100 ml), brine (100 ml), dried (MgSO4), filtered and evaporated to yield the title product (1.4 g) which was used in the next step without purification. Data for the title compound: 1H NMR (250 MHz, CDCl3) δ1.00 (3H, s), 1.47-1.58 (2H, m), 2.06-2.11 (2H, m), 3.49-3.60 (2H, m), 3.78-3.86 (2H, m).
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 4-methyl-tetrahydro-pyran-4-carboxylic acid methyl ester (3.64 g, 23 mmol) in tetrahydrofuran (136 ml) was treated with a solution of lithium hydroxide (4.83 g, 115 mmol) in deionized water (27 ml). The reaction mixture was heated to 50° C. for overnight and then partitioned between EtOAc/water. The aqueous phase was collected and then partitioned between EtOAc/ice cold 1N HCl. The organic layers were dried over MgSO4, filtered, and concentrated providing 3 grams (90%) of 4-methyl-tetrahydro-pyran-4-carboxylic acid.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Diisopropylamine (6.37 mL, 44.7 mmol) in THF (50 mL) was cooled to 0° C. under argon. N-Butyllithium (16.7 mL, 2.5 M in hexane, 41.7 mmol) was added dropwise over 10 min. The reaction mixture was left to stir for 15 min at 0° C. A solution of tetrahydro-2H-pyran-4-carboxylic acid (D8) (1.94 g, 14.9 mmol) in THF (10 mL) was added and a white precipitate was formed. The resulting mixture was then heated at 50° C. for 3 h. The reaction mixture was cooled to 0° C. and methyl iodide (2.80 mL, 44.7 mmol) was added dropwise. The reaction was then allowed to warm to rt and left to stir overnight. 10% aqueous citric acid solution (40 mL) was then added and the THF was removed by rotary evaporation. The residual aqueous mixture was extracted with Et2O (2×). The organics were combined, dried (Na2SO4) and concentrated by rotary evaporation to give the title compound (D9) (1.26 g, 53%) as a yellow solid.
Quantity
6.37 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
1.94 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.8 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 2
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4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 3
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 4
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 5
4-Methyltetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Citations

For This Compound
3
Citations
M Gensini, M Altamura, T Dimoulas… - ChemMedChem …, 2010 - Wiley Online Library
Herein we describe the synthesis of a series of new potent tachykinin NK 2 receptor antagonists by the modulation of the C‐ and N‐terminal moieties of ibodutant (MEN 15596, 1). The N…
T Hamajima, F Takahashi, K Kato, K Mukoyoshi… - Bioorganic & Medicinal …, 2018 - Elsevier
… 1-chloro-N,N,2-trimethylprop-1-en-1-amine (27.5 μL, 0.21 mmol) was added to a stirred solution of 4-methyltetrahydro-2H-pyran-4-carboxylic acid (30 mg, 0.21 mmol) in 1,2-…
Number of citations: 12 www.sciencedirect.com
T HAMAJIMA - 2019
Number of citations: 2

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